![molecular formula C13H17ClN2O3 B8657268 tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and tert-butyl chloroformate.
Reaction with Formaldehyde: 6-chloropyridine undergoes a condensation reaction with formaldehyde to form 6-chloropyridin-3-ylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, microbial growth, or enzymatic activity, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (6-chloropyridin-3-yl)carbamate: Similar structure but lacks the oxoethyl group.
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Contains a cyclobutyl ring instead of the oxoethyl group.
Uniqueness
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of the oxoethyl group, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)9-5-6-10(14)15-7-9/h5-8H,1-4H3,(H,16,18) |
InChI Key |
KMNLPFAOQHJNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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